molecular formula C8H7O3- B1239127 (2-Hydroxyphenyl)acetate

(2-Hydroxyphenyl)acetate

Cat. No.: B1239127
M. Wt: 151.14 g/mol
InChI Key: CCVYRRGZDBSHFU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(2-hydroxyphenyl)acetate is the monocarboxylic acid anion formed from (2-hydroxyphenyl)acetic acid by loss of a proton from the carboxy group;  major microspecies at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a (2-hydroxyphenyl)acetic acid.

Scientific Research Applications

  • Antimalarial Drug Synthesis : N-(2-Hydroxyphenyl)acetamide, an intermediate for the complete natural synthesis of antimalarial drugs, can be synthesized through the chemoselective monoacetylation of 2-aminophenol (Magadum & Yadav, 2018).

  • Hydroxyl Protecting Group in Organic Synthesis : The utility of (2-nitrophenyl)acetate as a hydroxyl protecting group in organic synthesis has been demonstrated. It is orthogonal with commonly used protecting groups, indicating its selective removal capabilities in complex synthetic pathways (Daragics & Fügedi, 2010).

  • Drug Intermediate Synthesis in Education : Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, a drug intermediate, has been synthesized from 2-bromothiophene, demonstrating an application in educational settings to engage students in scientific research and experimental skills (Min, 2015).

  • Breast Cancer Prevention Research : N-(4-Hydroxyphenyl)-all-trans-retinamide, a derivative of 4-hydroxyphenyl, has been investigated for its potential in preventing breast cancer in rats. It was found to be less toxic and effective in inhibiting the development of breast cancer induced by N-nitroso-N-methylurea (Moon et al., 1979).

  • Chiral Auxiliary in Chemical Synthesis : 2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid has been explored as a versatile chiral phosphonic auxiliary, useful in the separation of diastereomeric alcohols and amines, indicating its application in chiral synthesis (Majewska, 2019).

  • Biochemical and Biotechnological Research : Research on poly(beta-hydroxybutyrate) production and consumption by Paracoccus pantotrophus under dynamic substrate supply has been conducted. This study provides insights into microbial behavior under variable environmental conditions, relevant for wastewater treatment processes (van Aalst-van Leeuwen et al., 1997).

  • Chemical Analysis and Biomarker Discovery : The detection of 4-hydroxyphenyl acetic acid and related compounds in human urine using high-performance liquid chromatography has been established. This method could assist in discovering cancer biomarkers in urine (Yang, Liu, & Wan, 2017).

Properties

Molecular Formula

C8H7O3-

Molecular Weight

151.14 g/mol

IUPAC Name

2-(2-hydroxyphenyl)acetate

InChI

InChI=1S/C8H8O3/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4,9H,5H2,(H,10,11)/p-1

InChI Key

CCVYRRGZDBSHFU-UHFFFAOYSA-M

SMILES

C1=CC=C(C(=C1)CC(=O)[O-])O

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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